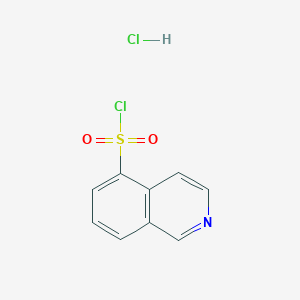

Isoquinoline-5-sulfonyl chloride hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinoline-5-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQNTWHQJJVIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519255 | |

| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105627-79-0 | |

| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-5-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinoline-5-sulfonyl Chloride Hydrochloride: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-5-sulfonyl chloride hydrochloride is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of a class of pharmacological agents known as Rho-kinase (ROCK) inhibitors.[1] This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and its application in the development of therapeutic compounds. The information is curated to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[2][3] It is characterized by its reactivity, particularly the sulfonyl chloride group, which is susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various sulfonamide derivatives. The compound is also noted to be moisture-sensitive, necessitating storage in a cool, dry place under an inert atmosphere to prevent degradation.[2][4]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 105627-79-0 | [5] |

| Molecular Formula | C₉H₇Cl₂NO₂S | [2] |

| Molecular Weight | 264.13 g/mol | [5] |

| Appearance | White solid | [2] |

| Melting Point | 173-183 °C | [2][3] |

| Storage Temperature | -20°C Freezer or 2-8°C under inert atmosphere | [2][3] |

| Stability | Moisture Sensitive | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

-

¹H NMR (TFA-d): δ 8.48 (t, J = 7.9 Hz, 1H), 9.13-9.14 (m, 2H), 9.29 (d, J = 7.9 Hz, 1H), 9.57 (d, J = 7.0 Hz, 1H), 10.26 (s, 1H).[6]

-

Infrared (IR) Spectroscopy: As an aryl sulfonyl chloride, it is expected to exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular formula, with a characteristic isotopic pattern for the two chlorine atoms.

Reactivity and Applications

The primary utility of this compound lies in its function as a precursor for the synthesis of ROCK inhibitors.[1] The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is the cornerstone of the synthesis of drugs like Fasudil, a potent ROCK inhibitor.[1]

Role in ROCK Inhibition

Isoquinoline-based sulfonamides, synthesized from this compound, are a significant class of ROCK inhibitors.[7] These inhibitors typically act as ATP-competitive inhibitors of the ROCK enzymes (ROCK1 and ROCK2), binding to the kinase domain and preventing the phosphorylation of downstream substrates.[8] The dysregulation of the ROCK signaling pathway is implicated in a variety of cellular processes such as cell adhesion, motility, and contraction, making it an attractive therapeutic target for numerous diseases.[7]

Experimental Protocols

Synthesis of Fasudil from this compound

This protocol outlines the synthesis of the ROCK inhibitor Fasudil using this compound as the starting material.[1]

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Homopiperazine

-

1 mol/L Hydrochloric acid

-

1 mol/L Sodium hydroxide solution

-

Methanol

-

Concentrated hydrochloric acid

Procedure:

-

Suspend this compound in dichloromethane at 0°C.

-

Slowly add saturated sodium bicarbonate solution to neutralize the mixture to a pH of approximately 7.

-

Separate the organic phase and extract the aqueous phase again with dichloromethane.

-

Combine the organic phases, dry with anhydrous sodium sulfate, and filter to obtain a solution of isoquinoline-5-sulfonyl chloride in dichloromethane.

-

In a separate flask, dissolve homopiperazine in dichloromethane.

-

Slowly add the isoquinoline-5-sulfonyl chloride solution to the homopiperazine solution at 0°C.

-

After the addition is complete, raise the temperature to 50°C and allow the reaction to proceed for 2 hours.

-

Cool the reaction mixture and adjust the pH to 4.5 with 1 mol/L hydrochloric acid.

-

Discard the organic phase and extract the aqueous phase twice with dichloromethane.

-

Adjust the pH of the aqueous phase to 9.5 with 1 mol/L sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Wash the organic phase with water and saturated brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain crude Fasudil as an oil.

-

Dissolve the oil in methanol and heat.

-

Adjust the pH to 5-6 with concentrated hydrochloric acid to induce crystallization.

-

Stir at room temperature, collect the white solid by suction filtration, and dry to obtain Fasudil hydrochloride.[1]

General Protocol for a ROCK Enzyme Inhibition Assay

This is a general protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds derived from this compound against ROCK enzymes. This protocol is based on methods used for other isoquinoline-based ROCK inhibitors.[8]

Materials:

-

Recombinant ROCK1 or ROCK2 enzyme

-

Kinase substrate (e.g., Long S6 Kinase substrate peptide)

-

Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

Test compound (dissolved in DMSO)

-

ATP

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

Add the test compound dilutions to the wells of the 384-well plate. Include a positive control (a known ROCK inhibitor like Staurosporine) and a negative control (DMSO vehicle).

-

Add the ROCK enzyme and the kinase substrate to the wells.

-

Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Visualizations

Synthesis Workflow of Fasudil

Caption: Workflow for the synthesis of Fasudil Hydrochloride.

Rho-Kinase (ROCK) Signaling Pathway and Inhibition

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.

Conclusion

This compound is a compound of significant interest due to its indispensable role as a building block in the synthesis of ROCK inhibitors. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe use in research and development. The protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and professionals working towards the discovery and development of novel therapeutics targeting the ROCK signaling pathway.

References

- 1. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. This compound CAS 105627-79-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Isoquinoline-5-sulphonyl chloride hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoquinoline-5-sulphonyl chloride hydrochloride | 105627-79-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Isoquinoline-5-sulfonyl chloride hydrochloride: From Molecular Structure to a Key Intermediate in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoquinoline-5-sulfonyl chloride hydrochloride, a key chemical intermediate in the synthesis of potent kinase inhibitors. This document details its molecular structure, chemical properties, and its significant role in the development of therapeutic agents targeting the Rho-kinase (ROCK) signaling pathway. Included are detailed experimental protocols for the synthesis of the prominent ROCK inhibitor, Fasudil, and a representative in vitro kinase assay, alongside quantitative data on inhibitor activity and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: Molecular Structure and Chemical Properties

This compound is a reactive chemical compound essential for the synthesis of a class of isoquinolinesulfonamide inhibitors. Its utility in drug discovery is primarily as a building block for creating molecules that can modulate the activity of specific protein kinases.

Molecular and Chemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 105627-79-0 | [1][2] |

| Molecular Formula | C₉H₇Cl₂NO₂S | [1][2] |

| Molecular Weight | 264.13 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 173-183°C | [3] |

| Purity | ≥95% | [1] |

| Storage Conditions | Inert atmosphere, room temperature or 2-8°C | [1][3] |

| Solubility | Soluble in DMSO (sparingly, heated) | [3] |

Biological Significance: A Precursor to Rho-Kinase Inhibitors

The primary biological relevance of this compound lies in its role as a key precursor for the synthesis of Fasudil (also known as HA-1077), a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The Rho/ROCK signaling pathway is a critical regulator of a multitude of cellular processes, including cell adhesion, motility, contraction, and proliferation.[1] Dysregulation of this pathway has been implicated in a variety of diseases, making ROCK a compelling therapeutic target.[1]

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) in turn activates ROCK, which then phosphorylates downstream substrates to elicit cellular responses. A key function of this pathway is the regulation of smooth muscle contraction through the phosphorylation of myosin light chain (MLC) and the inhibition of myosin light chain phosphatase (MLCP).[4] Fasudil, synthesized from this compound, acts as an ATP-competitive inhibitor of ROCK, preventing these downstream phosphorylation events and leading to smooth muscle relaxation.[4]

Quantitative Inhibitor Activity Data

Fasudil exhibits inhibitory activity against ROCK isoforms and, to a lesser extent, other protein kinases. The table below summarizes key quantitative data for Fasudil.

| Target Kinase | Inhibition Metric | Value (µM) | Reference |

| ROCK1 | Kᵢ | 0.33 | [5] |

| ROCK2 | IC₅₀ | 0.158 | [5] |

| Protein Kinase A (PKA) | IC₅₀ | 4.58 | [5] |

| Protein Kinase C (PKC) | IC₅₀ | 12.30 | [5] |

| Protein Kinase G (PKG) | IC₅₀ | 1.650 | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Fasudil hydrochloride from this compound and a general protocol for an in vitro kinase assay to evaluate ROCK inhibitors.

Synthesis of Fasudil Hydrochloride

This protocol describes the coupling of Isoquinoline-5-sulfonyl chloride with homopiperazine to yield Fasudil, followed by salt formation.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Homopiperazine

-

1 M Hydrochloric acid

-

1 M Sodium hydroxide solution

-

Saturated brine solution

-

Methanol

-

Concentrated hydrochloric acid

Procedure:

-

Suspend this compound (1.0 eq) in dichloromethane.

-

At 0°C, slowly add saturated sodium bicarbonate solution to adjust the pH to neutral.

-

Separate the organic phase. Extract the aqueous phase again with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter to obtain a solution of Isoquinoline-5-sulfonyl chloride in dichloromethane.

-

In a separate flask, dissolve homopiperazine (2.2 eq) in dichloromethane.

-

At 0°C, slowly add the Isoquinoline-5-sulfonyl chloride solution to the homopiperazine solution.

-

After the addition is complete, raise the temperature to 50°C and stir for 2 hours.

-

Cool the reaction mixture and add 1 M HCl to adjust the pH to 4.5.

-

Discard the organic phase and extract the aqueous phase twice with dichloromethane.

-

To the aqueous phase, add 1 M NaOH to adjust the pH to 9.5.

-

Extract the aqueous phase with dichloromethane.

-

Wash the organic phase with water and then with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain oily Fasudil.

-

Dissolve the oil in methanol and heat to dissolve.

-

Adjust the pH to 5-6 with concentrated hydrochloric acid.

-

Stir at room temperature to induce crystallization.

-

Collect the white solid by filtration and dry to obtain Fasudil hydrochloride.[6]

In Vitro Kinase Assay for ROCK Inhibitors

This protocol provides a general framework for a biochemical assay to determine the IC₅₀ of a test compound (e.g., Fasudil) against ROCK kinase. This type of assay typically measures the phosphorylation of a substrate by the kinase.

Materials:

-

Recombinant ROCK1 or ROCK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Peptide substrate for ROCK (e.g., a derivative of MYPT1)

-

ATP

-

Test inhibitor (e.g., Fasudil) dissolved in DMSO

-

384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader for luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

-

Enzyme Preparation: Dilute the ROCK enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.

-

Substrate/ATP Mixture: Prepare a mixture of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near its Kₘ for the kinase.

-

Kinase Reaction:

-

Add 1 µL of the serially diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted ROCK enzyme to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

-

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility is exemplified by its role in the synthesis of Fasudil, a clinically relevant Rho-kinase inhibitor. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals working in this area. A thorough understanding of the chemistry of this compound and the biology of its downstream targets is crucial for the design and synthesis of next-generation therapeutics.

References

- 1. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. stemcell.com [stemcell.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-5-sulfonyl chloride hydrochloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and synthetic applications of isoquinoline-5-sulfonyl chloride hydrochloride in the preparation of sulfonamides. Isoquinoline-5-sulfonamides are a pivotal class of compounds in medicinal chemistry, most notably as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This document details the fundamental chemical principles governing the synthesis, provides detailed experimental protocols, presents quantitative data, and illustrates the reaction mechanism and workflow through diagrams.

Introduction

The isoquinoline scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The introduction of a sulfonamide moiety at the 5-position of the isoquinoline ring system has given rise to a class of molecules with significant therapeutic potential. This compound is a key reactive intermediate that enables the facile synthesis of a diverse library of N-substituted isoquinoline-5-sulfonamides. The most well-known application of this class of compounds is in the development of ROCK inhibitors, such as Fasudil, which have been investigated for the treatment of various cardiovascular and neurological disorders. This guide will focus on the core chemical transformation: the reaction of this compound with primary and secondary amines to form the corresponding sulfonamides.

Mechanism of Action in Sulfonamide Synthesis

The synthesis of sulfonamides from this compound proceeds via a nucleophilic acyl substitution reaction. The reaction mechanism is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride group.

The key steps of the mechanism are as follows:

-

Neutralization of the Hydrochloride: Isoquinoline-5-sulfonyl chloride is often supplied as a hydrochloride salt to improve its stability. Prior to the reaction with the amine, the hydrochloride is typically neutralized in situ using a base to generate the free, more reactive sulfonyl chloride.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the isoquinoline-5-sulfonyl chloride. This results in the formation of a transient, tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, leading to the departure of the chloride ion, which is a good leaving group.

-

Proton Transfer: A proton is subsequently removed from the nitrogen atom by a base present in the reaction mixture, yielding the final sulfonamide product and a salt of the base. The use of a base is crucial to drive the reaction to completion by neutralizing the hydrochloric acid byproduct.

Visualizing the Mechanism of Action

An In-depth Technical Guide to the Reactivity of Isoquinoline-5-sulfonyl Chloride Hydrochloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of isoquinoline-5-sulfonyl chloride hydrochloride with primary amines. This reaction is of significant interest in medicinal chemistry, particularly for the synthesis of isoquinoline-5-sulfonamide derivatives that are potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The inhibition of the ROCK signaling pathway is a promising therapeutic strategy for a variety of diseases, including hypertension, glaucoma, and cancer metastasis.[1]

Core Reactivity and Mechanism

The fundamental reaction between isoquinoline-5-sulfonyl chloride and a primary amine is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond. The hydrochloride salt of isoquinoline-5-sulfonyl chloride requires neutralization, typically with a non-nucleophilic base, to free the reactive sulfonyl chloride for the reaction.

A proposed mechanism for this reaction involves the formation of an intermediate after the nucleophilic attack by the amine. The subsequent removal of hydrogen chloride leads to the final sulfonamide product.[2]

Key Reaction Considerations with Primary Amines

While the reaction with primary amines is generally efficient, there are specific considerations to ensure high yields of the desired monosulfonamide product and to minimize side reactions.

-

Di-sulfonylation: A common side reaction with primary amines is di-sulfonylation, where the initially formed monosulfonamide is deprotonated by the base present in the reaction mixture.[3][4] The resulting sulfonamide anion can then act as a nucleophile and react with a second molecule of the sulfonyl chloride to form a di-sulfonylated byproduct.[3] To mitigate this, careful control of stoichiometry is crucial, often using a 1:1 ratio or a slight excess of the amine.[4] Slow addition of the sulfonyl chloride to the amine solution also helps to maintain a low concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.[3]

-

Influence of Base: The choice and amount of base are critical. A strong, non-nucleophilic base like triethylamine or pyridine is commonly used to neutralize the liberated HCl.[3][4] However, an excess of a strong base can promote di-sulfonylation by facilitating the deprotonation of the monosulfonamide.[3] Using a weaker or sterically hindered base can sometimes be advantageous.[3]

-

Reaction Temperature: Lowering the reaction temperature, for instance to 0°C, can enhance the selectivity for monosulfonylation by reducing the rate of the competing di-sulfonylation reaction.[3][4]

-

Solvent: Anhydrous aprotic solvents such as acetonitrile, dichloromethane, or chloroform are typically employed to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1][3][4]

Data Presentation: Synthesis of Isoquinoline-5-sulfonamides

The following table summarizes representative yields for the synthesis of various N-substituted isoquinoline-5-sulfonamides from the reaction of isoquinoline-5-sulfonyl chloride with primary amines under different conditions.

| Primary Amine | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 1-Octylamine | 1.0 M NaOH | Water | Room Temp. | Not Specified | 98% | [5] |

| Hexamethylenimine | 1.0 M NaOH | Water | Room Temp. | Not Specified | 97% | [5] |

| Acetylenamine Derivatives | Triethylamine | Acetonitrile | Room Temp. | Not Specified | High | [6] |

| Various Amines | Triethylamine | Acetonitrile | Room Temp. | 24 hours | Not Specified | [1] |

| Various Amines | Sodium Bicarbonate | Water/THF or Acetone | Room Temp. | 2-4 hours | Not Specified | [1] |

Experimental Protocols

Below is a generalized, detailed experimental protocol for the synthesis of an N-alkyl-isoquinoline-5-sulfonamide, which can be adapted for various primary amines.

Materials:

-

This compound

-

Primary amine (1.0 - 1.2 equivalents)

-

Triethylamine (or other suitable non-nucleophilic base, 2.0 - 2.2 equivalents)

-

Anhydrous acetonitrile (or dichloromethane/chloroform)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.2 equivalents) and triethylamine (2.0-2.2 equivalents) in anhydrous acetonitrile. Cool the solution to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred amine solution at 0°C over a period of 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material (isoquinoline-5-sulfonyl chloride) is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure N-substituted isoquinoline-5-sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.

Mandatory Visualizations

Signaling Pathway Diagram

The primary therapeutic target of many isoquinoline-5-sulfonamide derivatives is the Rho-kinase (ROCK). The diagram below illustrates the ROCK signaling pathway and its inhibition.

Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition by isoquinoline-5-sulfonamides.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis and purification of N-substituted isoquinoline-5-sulfonamides.

Caption: General workflow for the synthesis of N-substituted isoquinoline-5-sulfonamides.

References

An In-depth Technical Guide to the Solubility and Stability of Isoquinoline-5-Sulfonyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental protocols for determining the solubility and stability of isoquinoline-5-sulfonyl chloride hydrochloride. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably Rho-kinase (ROCK) inhibitors. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing detailed methodologies to enable researchers to generate robust data in their own laboratories.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of this compound is paramount for its effective use in research and drug development.

-

Solubility dictates the choice of appropriate solvents and conditions for chemical reactions, formulation, and biological assays. The hydrochloride salt form of isoquinoline-5-sulfonyl chloride is intended to enhance its aqueous solubility.

-

Stability data is crucial for determining appropriate storage conditions, handling procedures, and predicting the shelf-life of the compound and its derivatives. The sulfonyl chloride functional group is known to be susceptible to degradation, particularly through hydrolysis.

Solubility Data

While specific quantitative solubility data for this compound is not widely published, qualitative information and data for related compounds provide a useful starting point.

Table 1: Qualitative Solubility of Isoquinoline-5-Sulfonyl Chloride and Related Compounds

| Compound | Solvent | Solubility | Citation |

| Isoquinoline-5-sulfonyl chloride | Dimethyl sulfoxide (DMSO) | Sparingly soluble, enhanced by heating | [1] |

| 4-Fluorothis compound | Dimethyl sulfoxide (DMSO) | Soluble | [2] |

| Isoquinoline (parent compound) | Water | Low solubility | [3] |

| Ethanol, Acetone, Diethyl ether, Carbon disulfide | Dissolves well | [3] | |

| Dilute acids | Soluble | [3] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the quantitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, dichloromethane)

-

Analytical balance

-

Sealable vials

-

Thermostatically controlled shaker

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant. If necessary, filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the standard solutions and the saturated sample solution by a validated HPLC method to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration in the sample.

-

-

Data Reporting: Express the solubility in units such as mg/mL or mmol/L.

Caption: Workflow for Solubility Determination.

Stability Data and Degradation Pathways

This compound is known to be moisture-sensitive. The primary degradation pathway is the hydrolysis of the reactive sulfonyl chloride group to the more stable sulfonic acid.

Caption: Hydrolysis of Isoquinoline-5-sulfonyl chloride.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) or freezing is recommended. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, minimizing hydrolysis. |

| Container | Use tightly sealed, corrosion-resistant containers (e.g., glass with PTFE-lined caps). | Prevents moisture ingress and corrosion from potential HCl formation. |

| Light Exposure | Protect from light. | Minimizes potential photodegradation. |

Experimental Protocols for Stability Testing

A stability-indicating HPLC method is essential for accurately quantifying the decrease of the active compound and the increase of degradation products over time.

General Protocol for Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Aqueous buffer solutions (e.g., pH 4, 7, and 9)

-

HPLC system with a C18 column and UV detector

-

Thermostatically controlled chamber

Procedure:

-

Standard Preparation: Prepare a stock solution of the compound in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For each condition (e.g., pH 4 at 25°C, pH 7 at 25°C, pH 9 at 25°C, and a higher temperature like 40°C for each pH), prepare a solution of the compound in a mixture of acetonitrile and the respective aqueous buffer. The final concentration should be within the calibration range.

-

Time-Point Analysis:

-

Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC system to determine the initial concentration.

-

Store the remaining sample solutions in the thermostatically controlled chamber at the desired temperature.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze by HPLC.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point.

-

Plot the concentration of the compound as a function of time for each condition.

-

Determine the degradation rate and the half-life (t½) of the compound under each experimental condition.

-

Caption: Experimental workflow for hydrolytic stability testing.

Protocol for Photostability Testing

For photostability testing, the principles outlined in the ICH Q1B guideline should be followed. This involves exposing the solid compound and solutions to a light source capable of emitting both visible and UV light.

Procedure Outline:

-

Expose the solid drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy.

-

Prepare a solution of the compound in a suitable solvent and expose it under the same conditions.

-

Use a control sample, protected from light (e.g., wrapped in aluminum foil), for each condition.

-

Analyze the exposed and control samples by a stability-indicating HPLC method to quantify any degradation.

Role in Signaling Pathways: Rho-Kinase (ROCK) Inhibition

Isoquinoline-5-sulfonyl chloride is a key building block for the synthesis of a class of drugs known as ROCK inhibitors. The Rho/ROCK signaling pathway is a crucial regulator of cellular processes like smooth muscle contraction, cell migration, and proliferation. Dysregulation of this pathway is implicated in various diseases, including glaucoma, hypertension, and cancer.

ROCK inhibitors, synthesized from isoquinoline-5-sulfonyl chloride derivatives, are typically ATP-competitive inhibitors. They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream targets and thereby modulating cellular function.

Caption: Role of ROCK inhibitors in the ROCK signaling pathway.

Conclusion

While direct quantitative data for the solubility and stability of this compound is scarce, this guide provides the necessary framework for researchers to generate this critical information. By employing the detailed experimental protocols for solubility and stability testing, and understanding the compound's role as a precursor to vital ROCK inhibitors, professionals in the field can ensure its proper handling, storage, and application in the synthesis of next-generation therapeutics.

References

Spectroscopic and Structural Elucidation of Isoquinoline-5-sulfonyl chloride hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isoquinoline-5-sulfonyl chloride hydrochloride, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is crucial for isomer identification, quality control, and successful drug development pipelines. This document presents key spectroscopic data, detailed experimental protocols, and a generalized workflow for the characterization of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The positional isomerism of the sulfonyl chloride group significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atom in the isoquinoline ring results in characteristic downfield shifts for the aromatic protons.[1]

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| 9.59 | s | 1H | H-1 | |

| 9.07 | brs | 2H | NH⁺ | |

| 8.78 | d | 1H | H-3 | 3.20 |

| 8.49 | d | 1H | H-4 or H-8 | 7.79 |

| 8.27 | d | 1H | H-4 or H-8 | 7.79 |

| 8.16 | dd | 1H | H-6 or H-7 | 7.79, 7.79 |

| 8.01 | dd | 1H | H-6 or H-7 | 7.79, 7.79 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the sulfonyl chloride functional group, which exhibits strong and characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric SO₂ Stretch | 1370-1410[1][2] | Strong |

| Symmetric SO₂ Stretch | 1166-1204[1][2] | Strong |

| S-Cl Stretch | ~375[1] | |

Note: The exact positions of absorption bands can vary based on the sample's physical state and the measurement technique.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the molecule. For Isoquinoline-5-sulfonyl chloride, the molecular weight is 227.67 g/mol .[3] The hydrochloride salt will have a molecular weight of 264.13 g/mol .[4][5]

Table 3: Mass Spectrometry Data for Isoquinoline-5-sulfonyl chloride

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆ClNO₂S[3] |

| Molecular Weight | 227.67 g/mol [3] |

| Expected Molecular Ion (M⁺) m/z | 227 |

| Isotopic Peak (M+2) | Present due to ³⁷Cl isotope |

Note: The mass spectrum will exhibit a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a distinct M+2 peak.[1] The hydrochloride salt is typically not observed in the mass spectrum as the HCl is lost upon ionization.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.[1]

Materials:

-

NMR spectrometer (400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of TMS as an internal standard.

-

Data Acquisition: Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.[6]

-

Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.[6]

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain the infrared spectrum to identify the sulfonyl chloride and other functional groups.[1]

Materials:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press

-

Dry Potassium Bromide (KBr), IR grade

-

This compound sample

Procedure:

-

Sample Preparation: Grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer a portion of the powdered mixture to a pellet press die.

-

Apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[1]

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source[1]

-

Direct insertion probe or Gas Chromatograph (GC) inlet

-

Volatile solvent (e.g., dichloromethane, ethyl acetate)[1]

-

Sample vial

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound in a suitable volatile solvent.[1] For analysis of small molecules, a concentration of around 10 micrograms per mL is often recommended.[7]

-

Sample Introduction (Direct Insertion Probe): Apply a small amount of the solution to the tip of the direct insertion probe.[1]

-

Allow the solvent to evaporate.

-

Insert the probe into the ion source of the mass spectrometer.

-

Data Acquisition: Gradually heat the probe to volatilize the sample into the ion source.

-

The sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[8]

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[8]

-

The mass spectrum, a plot of ion intensity versus m/z, is generated.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 105627-79-0 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of Isoquinoline-5-sulfonyl chloride hydrochloride

This technical guide provides a comprehensive overview of the ¹H NMR spectral data for isoquinoline-5-sulfonyl chloride hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals who require detailed spectroscopic information and experimental protocols.

¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound exhibits characteristic signals for its aromatic protons. The electron-withdrawing effects of the sulfonyl chloride group and the nitrogen atom in the isoquinoline ring cause these protons to resonate at lower field strengths (higher ppm values).[1] The specific chemical shifts and coupling constants are influenced by the solvent used for analysis.

Data in Deuterated Dimethyl Sulfoxide (DMSO-d₆)

The following table summarizes the ¹H NMR spectroscopic data for this compound recorded in DMSO-d₆.[1]

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-? | 9.59 | s | - |

| H-? | 9.07 | brs | - |

| H-? | 8.78 | d | 3.20 |

| H-? | 8.49 | d | 7.79 |

| H-? | 8.27 | d | 7.79 |

| H-? | 8.16 | dd | 7.79, 7.79 |

| H-? | 8.01 | dd | 7.79, 7.79 |

s = singlet, d = doublet, dd = doublet of doublets, brs = broad singlet Note: The exact assignment of each proton to a specific position on the isoquinoline ring requires further 2D NMR experiments, which are not detailed in the referenced source.

Data in Deuterated Trifluoroacetic Acid (TFA-d)

The ¹H NMR spectrum of this compound has also been reported in TFA-d.[2]

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-? | 10.26 | s | - |

| H-? | 9.57 | d | 7.0 |

| H-? | 9.29 | d | 7.9 |

| H-? | 9.13-9.14 | m | - |

| H-? | 8.48 | t | 7.9 |

s = singlet, d = doublet, t = triplet, m = multiplet Note: The exact assignment of each proton to a specific position on the isoquinoline ring requires further 2D NMR experiments.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

If using an internal standard, add a small amount of TMS to the solution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and number of scans. Due to the aromatic nature of the compound, a spectral width of at least 12 ppm is recommended.

-

-

Data Acquisition:

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase-correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

Application in Drug Discovery: Rho-Kinase (ROCK) Inhibition

Isoquinoline-based compounds, synthesized from precursors like isoquinoline-5-sulfonyl chloride, are significant in medicinal chemistry, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The ROCK signaling pathway is crucial in regulating cellular processes such as smooth muscle contraction, cell adhesion, and migration.[3] Dysregulation of this pathway is implicated in various diseases, making ROCK a valuable therapeutic target.[3]

Below is a diagram illustrating the general workflow for the synthesis of isoquinoline sulfonyl chlorides, which are precursors to ROCK inhibitors.

Caption: General workflow for the synthesis of isoquinoline sulfonyl chlorides.

The following diagram illustrates the Rho-Kinase (ROCK) signaling pathway and the mechanism of its inhibition by isoquinoline-based inhibitors.

Caption: Rho-Kinase signaling pathway and its inhibition.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isoquinoline-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric fragmentation pattern of Isoquinoline-5-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. Understanding its fragmentation behavior is crucial for its unambiguous identification, characterization, and for metabolic studies in drug development. This document outlines the predicted fragmentation pathways, presents the data in a structured format, provides a detailed experimental protocol for its analysis, and visualizes the fragmentation process and a relevant biological signaling pathway.

Core Fragmentation Data

The mass spectrum of Isoquinoline-5-sulfonyl chloride is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the molecule. The molecular formula is C₉H₆ClNO₂S, with a molecular weight of approximately 227.67 g/mol .[1] The presence of a chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio.

Below is a summary of the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Neutral Loss | Description |

| [M]⁺ | [C₉H₆ClNO₂S]⁺ | 227 | 229 | - | Molecular Ion |

| [M-Cl]⁺ | [C₉H₆NO₂S]⁺ | 192 | - | Cl | Loss of the chlorine radical |

| [M-SO₂]⁺ | [C₉H₆ClN]⁺ | 163 | 165 | SO₂ | Loss of sulfur dioxide |

| [M-SO₂Cl]⁺ | [C₉H₆N]⁺ | 128 | - | SO₂Cl | Loss of the sulfonyl chloride group |

| [C₈H₆]⁺ | [C₈H₆]⁺ | 102 | - | CNH, SO₂, Cl | Further fragmentation of the isoquinoline ring |

| [C₇H₅]⁺ | [C₇H₅]⁺ | 89 | - | C₂H₂N, SO₂, Cl | Further fragmentation of the isoquinoline ring |

The Fragmentation Pathway: A Step-by-Step Breakdown

The fragmentation of Isoquinoline-5-sulfonyl chloride under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion, [C₉H₆ClNO₂S]⁺. The subsequent fragmentation is driven by the cleavage of the bonds of the sulfonyl chloride group and the fragmentation of the isoquinoline ring system.

A primary and highly characteristic fragmentation pathway for aryl sulfonyl chlorides is the cleavage of the C-S bond, leading to the loss of the entire sulfonyl chloride group (•SO₂Cl). This results in the formation of the stable isoquinoline cation at m/z 128.

Another significant fragmentation route involves the loss of a chlorine radical (•Cl) from the molecular ion to yield an ion at m/z 192. This can be followed by the elimination of a neutral sulfur dioxide (SO₂) molecule, a common fragmentation pattern for sulfonamides and related compounds, to produce a fragment at m/z 128.

Alternatively, the molecular ion can first lose a molecule of sulfur dioxide to form an ion at m/z 163 (and its isotope at m/z 165). This fragment can then lose a chlorine radical to also arrive at the m/z 128 ion.

Further fragmentation of the isoquinoline cation (m/z 128) can occur through the loss of hydrogen cyanide (HCN) or acetylene (C₂H₂), leading to smaller fragment ions such as those observed at m/z 102 and 89.[2][3][4][5][6]

Experimental Protocol for Mass Spectrometric Analysis

This protocol outlines a general procedure for the analysis of Isoquinoline-5-sulfonyl chloride using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation

-

Materials:

-

Isoquinoline-5-sulfonyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate) of analytical grade

-

Vortex mixer

-

Microsyringe

-

-

Procedure:

-

Prepare a stock solution of Isoquinoline-5-sulfonyl chloride at a concentration of 1 mg/mL in the chosen anhydrous solvent.

-

From the stock solution, prepare a working solution of 10 µg/mL by serial dilution with the same solvent.

-

Vortex the solution to ensure homogeneity.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 50 to 350.

-

Scan Speed: 1000 amu/s

-

3. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to Isoquinoline-5-sulfonyl chloride.

-

Extract the mass spectrum of the identified peak.

-

Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Biological Context: Inhibition of the Rho-Kinase (ROCK) Signaling Pathway

Isoquinoline derivatives are known to exhibit a wide range of biological activities. Notably, compounds with an isoquinoline-5-sulfonyl core, such as Fasudil, are recognized as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] The ROCK signaling pathway plays a crucial role in regulating cellular processes like smooth muscle contraction, cell adhesion, motility, and proliferation.[9][10][11] Dysregulation of this pathway is implicated in various cardiovascular diseases, neuronal disorders, and cancer.

Inhibitors like Fasudil, and by extension, its precursor Isoquinoline-5-sulfonyl chloride, are thought to compete with ATP for the kinase domain of ROCK. This inhibition prevents the phosphorylation of downstream targets of ROCK, such as Myosin Light Chain (MLC) phosphatase and other substrates involved in cytoskeleton dynamics. By blocking the ROCK pathway, these compounds can induce smooth muscle relaxation, reduce cell migration and invasion, and promote apoptosis in cancer cells.

This in-depth guide provides a foundational understanding of the mass spectrometric behavior of Isoquinoline-5-sulfonyl chloride and its relevance in a key biological pathway. This information is intended to support researchers and scientists in their analytical and drug development endeavors.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isoquinoline-5-sulfonyl chloride hydrochloride (CAS: 105627-79-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-5-sulfonyl chloride hydrochloride, with the CAS number 105627-79-0, is a pivotal chemical intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery, most notably as a precursor to Rho-kinase (ROCK) inhibitors such as Fasudil. Furthermore, its role in the development of inhibitors for HIV-1 integrase and Protein Kinase A (PKA) is explored. This document aims to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and drug development by consolidating essential data, methodologies, and biological context.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 105627-79-0 | [1][2][3] |

| Molecular Formula | C₉H₇Cl₂NO₂S | [1][3][4] |

| Molecular Weight | 264.13 g/mol | [1][3][4] |

| Appearance | White solid | [5] |

| Melting Point | 173-183 °C | [5][6] |

| Storage Temperature | -20°C Freezer or Inert atmosphere, 2-8°C | [5][6] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following protocols detail established methodologies.

Synthesis from 5-Isoquinolinesulfonic Acid

This common method involves the chlorination of 5-isoquinolinesulfonic acid using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[7][8]

Experimental Protocol:

-

To a suspension of 5-isoquinolinesulfonic acid in thionyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF) at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4 to 8 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting solid is then washed with an aprotic solvent, such as dichloromethane, and filtered.[7][8]

-

The filter cake is dried under vacuum to yield this compound.

Two-Step Synthesis from 5-Bromoisoquinoline

This method offers an alternative route that avoids the direct use of highly corrosive reagents in the initial step.[2]

Experimental Protocol:

Step 1: Synthesis of S-Isoquinoline Isothiourea Salt

-

Dissolve 5-bromoisoquinoline and an equimolar amount of thiourea in a suitable solvent.

-

Heat the mixture to reflux for a specified time to facilitate the alkylation reaction.

-

Cool the reaction mixture and collect the crude product by suction filtration.

-

Recrystallize the crude product from a suitable solvent to obtain the pure S-isoquinoline isothiourea salt.

Step 2: Oxidative Chlorosulfonyl Acylation

-

Dissolve the S-isoquinoline isothiourea salt from Step 1 in dilute hydrochloric acid and cool the solution in an ice bath.

-

Add an oxidant (e.g., chlorine gas) to the solution while maintaining a low temperature.

-

Stir the reaction mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Collect the precipitated product by suction filtration.

-

Wash the product with cold water and dry under vacuum to yield 5-isoquinoline sulfonyl chloride. The hydrochloride salt can be formed subsequently.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors.

Synthesis of Rho-Kinase (ROCK) Inhibitors (e.g., Fasudil)

The most prominent application of this compound is in the synthesis of Fasudil, a potent Rho-kinase inhibitor.[1][9]

Experimental Protocol for Fasudil Synthesis:

-

Suspend this compound in dichloromethane and neutralize with a saturated sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter to obtain a solution of isoquinoline-5-sulfonyl chloride.

-

In a separate flask, dissolve homopiperazine in dichloromethane.

-

Slowly add the isoquinoline-5-sulfonyl chloride solution to the homopiperazine solution at 0 °C.

-

Allow the reaction to warm and proceed for several hours.

-

Perform an aqueous workup by adjusting the pH to acidic, separating the layers, and then adjusting the aqueous layer to basic before extracting with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Fasudil.

-

Dissolve the crude product in methanol and add concentrated hydrochloric acid to form the hydrochloride salt.

-

The resulting precipitate, Fasudil hydrochloride, is collected by filtration and dried.[3]

Rho-Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as smooth muscle contraction, cell adhesion, and migration.[9][10] Dysregulation of this pathway is implicated in various diseases. Fasudil and other isoquinoline-based inhibitors act as ATP-competitive inhibitors of ROCK, preventing the phosphorylation of its downstream substrates.[9]

Synthesis of HIV-1 Integrase Inhibitors

Isoquinoline derivatives have been explored as allosteric inhibitors of HIV-1 integrase.[11][12] These compounds bind to a site distinct from the active site, inducing aberrant multimerization of the enzyme and thereby inhibiting its function.[13] The synthesis of these inhibitors often involves the isoquinoline-5-sulfonamide scaffold, which can be derived from this compound.[1]

General Synthetic Approach:

The synthesis typically involves the reaction of Isoquinoline-5-sulfonyl chloride with a variety of amine-containing fragments to generate a library of isoquinoline-5-sulfonamides. These compounds are then screened for their ability to inhibit HIV-1 integrase.

Synthesis of Protein Kinase A (PKA) Inhibitors

This compound is also a precursor for the synthesis of Protein Kinase A (PKA) inhibitors.[2] The isoquinoline sulfonamide structure was one of the first scaffolds identified to be a potent inhibitor of protein kinases, paving the way for the development of numerous targeted therapies.[14]

General Synthetic Approach:

Similar to the synthesis of other kinase inhibitors, various amine-containing moieties are reacted with Isoquinoline-5-sulfonyl chloride to produce a range of isoquinoline-5-sulfonamides. These are then evaluated for their inhibitory activity against PKA.

Safety Information

This compound is a hazardous substance that causes severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. It is also moisture-sensitive.[6]

Conclusion

This compound (CAS: 105627-79-0) is a versatile and crucial intermediate in the field of medicinal chemistry. Its primary utility lies in its role as a key building block for the synthesis of Rho-kinase inhibitors, with Fasudil being a notable example. The synthetic protocols and biological context provided in this guide are intended to support the ongoing research and development efforts of scientists in academia and the pharmaceutical industry. The continued exploration of isoquinoline-based scaffolds holds promise for the discovery of novel therapeutics targeting a range of diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 105627-79-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Isoquinoline-5-sulphonyl chloride hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CN103030629A - Method for preparing fasudil hydrochloride - Google Patents [patents.google.com]

- 8. CN113968816A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The journey of kinase inhibitor discovery is a testament to the power of scaffold-based drug design, and few scaffolds have proven as versatile and impactful as the isoquinoline core. This technical guide delves into the seminal discoveries, historical evolution, and key experimental methodologies that have defined the field of isoquinoline-based kinase inhibitors. From their humble beginnings to their current status as crucial therapeutic agents, we explore the signaling pathways they modulate, the quantitative measures of their potency, and the logical evolution of their design.

A Pivotal Discovery: The Isoquinoline Sulfonamides

The story of isoquinoline-based kinase inhibitors begins in 1984 with the pioneering work of Japanese biochemist Hiroyoshi Hidaka and his team. Their research described the first synthetic protein kinase inhibitors based on an isoquinoline sulfonamide structure.[1] These compounds, potent enough to compete with endogenous ATP, established the "druggability" of the ATP binding site, a concept that would revolutionize cancer therapy and other fields.[1]

One of the most significant early successes from this class was fasudil , an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Approved for medical use in Japan and China in 1995 for the treatment of cerebral vasospasm, fasudil became the first small-molecule protein kinase inhibitor to receive clinical approval.[1] The development of fasudil and its analogs marked a turning point, demonstrating that synthetic small molecules could effectively and selectively target kinases.

The Ever-Expanding Landscape of Isoquinoline Kinase Inhibitors

The initial breakthrough with isoquinoline sulfonamides opened the floodgates for the development of a diverse array of isoquinoline-based inhibitors targeting a wide spectrum of kinases. The rigid, bicyclic nature of the isoquinoline scaffold provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of kinases.[2] This has led to the discovery of inhibitors for numerous kinase families, including:

-

Protein Kinase C ζ (PKCζ): Fragment-merging strategies have been employed to identify novel 4,6- and 5,7-disubstituted isoquinoline derivatives as potent PKCζ inhibitors, showing promise in preclinical models of rheumatoid arthritis.

-

c-Jun N-terminal Kinase (JNK): Novel series of 4-phenylisoquinolones have been synthesized and evaluated as highly selective JNK inhibitors.[3] These compounds have demonstrated therapeutic potential in models of heart failure.[3]

-

Human Epidermal Growth Factor Receptor 2 (HER2): Isoquinoline-tethered quinazoline derivatives have been developed to achieve enhanced selectivity for HER2 over EGFR, a significant challenge in the development of cancer therapeutics.[4]

-

Haspin: Pyrazolo[3,4-g]isoquinolines represent a novel family of kinase inhibitors with varying selectivity profiles, with some members showing potent inhibition of Haspin, a kinase involved in mitosis.

Quantitative Analysis of Inhibitor Potency

The evaluation of kinase inhibitors relies on robust quantitative data to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to compare the efficacy of different compounds. The following tables summarize the inhibitory activities of representative isoquinoline-based kinase inhibitors against their primary targets.

| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Reference Compound(s) |

| Fasudil | ROCK2 | 1900 | 330 | H-89 |

| RKI-1447 | ROCK1 | 14.5 | - | - |

| ROCK2 | 6.2 | - | - | |

| Compound 11g (JNK Inhibitor) | JNK1 | 23 | - | - |

| Pyrazoloisoquinoline 1b | Haspin | 57 | - | - |

| Pyrazoloisoquinoline 1c | Haspin | 66 | - | - |

| Pyrazoloisoquinoline 2c | Haspin | 62 | - | - |

| Isoquinoline-quinazoline 14f | HER2 | 15 | - | Lapatinib |

| EGFR | 180 | - | Lapatinib |

Table 1: Inhibitory Potency of Selected Isoquinoline-Based Kinase Inhibitors

| Inhibitor | ROCK2 (IC50, µM) | PKA (IC50, µM) | PKC (IC50, µM) | PKG (IC50, µM) |

| Fasudil | 1.9 | 12 | 39 | 19 |

| Analog 3 (Tetrahydroisoquinoline) | 1.8 | >100 | >100 | >100 |

Table 2: Selectivity Profile of Fasudil and its Tetrahydroisoquinoline Analog.[5][6]

Key Signaling Pathways Targeted by Isoquinoline Inhibitors

The therapeutic effects of isoquinoline-based kinase inhibitors stem from their ability to modulate specific signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for rational drug design and for predicting both on-target efficacy and potential off-target effects.

Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton, is inhibited by fasudil.

Caption: The JNK signaling cascade, involved in stress responses, is a target for isoquinolone-based inhibitors.

Caption: The HER2 signaling pathway, crucial in breast cancer, is targeted by specialized isoquinoline inhibitors.

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of isoquinoline-based kinase inhibitors involves a series of well-defined experimental protocols to assess their potency, selectivity, and cellular activity.

In Vitro Kinase Inhibition Assay (Example: ROCK Activity Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Materials:

-

Recombinant active ROCK2 enzyme

-

MYPT1 (myosin phosphatase target subunit 1) substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT)

-

Test compound (e.g., Fasudil) dissolved in DMSO

-

96-well assay plates

-

Anti-phospho-MYPT1 (Thr696) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Include a DMSO-only control.

-

Kinase Reaction:

-

Add 25 µL of the diluted test compound or control to the wells of a 96-well plate.

-

Add 25 µL of a solution containing the ROCK2 enzyme and MYPT1 substrate in kinase buffer.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of ATP solution in kinase buffer.

-

Incubate at 30°C for 30-60 minutes.

-

-

Detection (ELISA-based):

-

Stop the reaction by adding 50 µL of 0.5 M EDTA.

-

Transfer 100 µL of the reaction mixture to a microplate pre-coated with a capture antibody for MYPT1.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody and incubate for 1 hour.

-